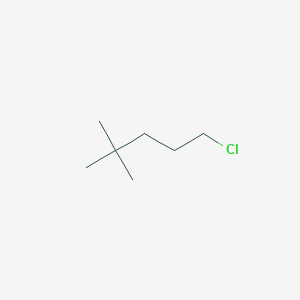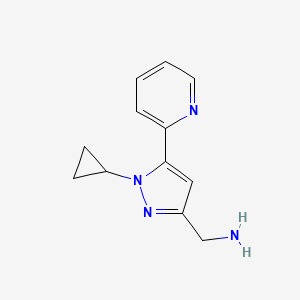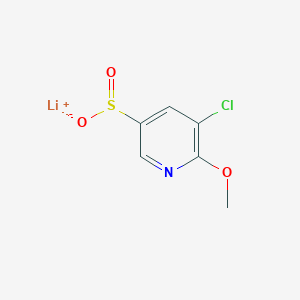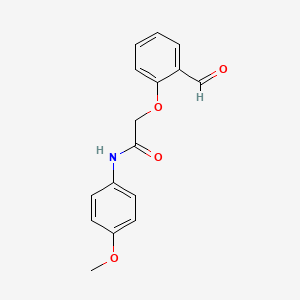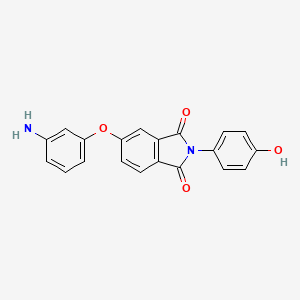
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, APHID, and has been synthesized using various methods.
科学的研究の応用
APHID has been the subject of scientific research for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, APHID has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, APHID has been used as a lead compound for the development of new drugs that target specific cellular pathways. In materials science, APHID has been used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of APHID involves its interaction with cellular pathways involved in cell growth and survival. APHID has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. APHID has also been shown to inhibit the activity of proteins involved in cell signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APHID depend on the specific cellular pathways that are targeted. In cancer cells, APHID induces apoptosis and inhibits cell growth and survival. In normal cells, APHID may have different effects depending on the specific cellular pathways that are targeted.
実験室実験の利点と制限
The advantages of using APHID in lab experiments include its potential as a lead compound for the development of new drugs and materials, as well as its ability to inhibit the growth of cancer cells. The limitations of using APHID in lab experiments include the need for further research to determine its safety and efficacy in vivo, as well as the need for more efficient synthesis methods.
将来の方向性
For research on APHID include the development of new synthesis methods that are more efficient and cost-effective, as well as the exploration of its potential as a lead compound for the development of new drugs and materials. Further research is also needed to determine the safety and efficacy of APHID in vivo, as well as its potential for use in combination therapies with other cancer drugs.
合成法
APHID can be synthesized using various methods, including the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of an amine catalyst, followed by the addition of 3-aminophenol. Another method involves the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of an amine catalyst, followed by the addition of 3-aminophenol and a reducing agent such as sodium borohydride.
特性
IUPAC Name |
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-12-2-1-3-15(10-12)26-16-8-9-17-18(11-16)20(25)22(19(17)24)13-4-6-14(23)7-5-13/h1-11,23H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIAYHWPWINGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2393250.png)
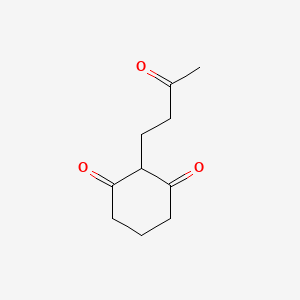
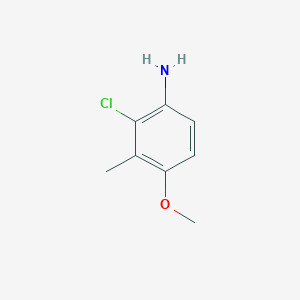
![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393256.png)
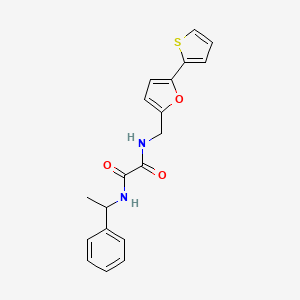
![6-Tert-butyl-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2393258.png)

